molecular formula C5H8N2S B13160564 (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine

Katalognummer: B13160564
Molekulargewicht: 128.20 g/mol
InChI-Schlüssel: RLPSARLYTKXVSE-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine is a chiral amine compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often include heating in a polar solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, dihydrothiazoles, and amides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(1,3-thiazol-4-yl)ethan-1-amine: Similar structure but with the thiazole ring substituted at a different position.

    (1S)-1-(1,3-oxazol-5-yl)ethan-1-amine: Contains an oxazole ring instead of a thiazole ring.

    (1S)-1-(1,3-imidazol-5-yl)ethan-1-amine: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C5H8N2S

Molekulargewicht

128.20 g/mol

IUPAC-Name

(1S)-1-(1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C5H8N2S/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1

InChI-Schlüssel

RLPSARLYTKXVSE-BYPYZUCNSA-N

Isomerische SMILES

C[C@@H](C1=CN=CS1)N

Kanonische SMILES

CC(C1=CN=CS1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.